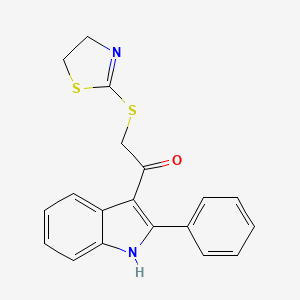

![molecular formula C17H18ClNO4 B5501625 6-chloro-7-hydroxy-4-methyl-3-[2-oxo-2-(1-piperidinyl)ethyl]-2H-chromen-2-one](/img/structure/B5501625.png)

6-chloro-7-hydroxy-4-methyl-3-[2-oxo-2-(1-piperidinyl)ethyl]-2H-chromen-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of coumarin derivatives often involves strategies that allow for the introduction of diverse functional groups, enhancing the compound's chemical reactivity and physical properties. While specific synthesis routes for 6-chloro-7-hydroxy-4-methyl-3-[2-oxo-2-(1-piperidinyl)ethyl]-2H-chromen-2-one are not directly detailed in available literature, general methods include the Knoevenagel condensation or Michael addition reactions, which are commonly employed in the synthesis of similar compounds. These methods provide a versatile approach to modify the coumarin core structure, allowing for the incorporation of various substituents like chloro, hydroxy, and piperidinyl groups (El Azab, Youssef, & Amin, 2014).

Molecular Structure Analysis

Molecular structure analysis of coumarin derivatives, including the title compound, typically reveals a planar structure for the coumarin moiety with substituents extending into three-dimensional space. The crystal structure of related compounds has been elucidated, demonstrating how substituents like chloro and methyl groups influence the overall molecular geometry and intermolecular interactions. These structures often feature significant hydrogen bonding, π-π stacking, and other non-covalent interactions that contribute to their stability and reactivity (Channabasappa, Kumara, Neratur, & Kariyappa, 2018).

Applications De Recherche Scientifique

Synthesis and Structural Analysis

- Synthetic Methodologies: Research has demonstrated innovative methods for synthesizing chromen-2-one derivatives, highlighting the versatility of these compounds in chemical synthesis. Techniques such as the Knoevenagel condensation and microwave-assisted synthesis have been employed to produce chromen-2-one derivatives with varying substituents, showcasing the adaptability of these methods in creating complex molecules with potential biological activities (D. L. Chizhov et al., 2008); (I. H. El Azab et al., 2014).

- Structural Characterization: Crystallographic studies have provided detailed insights into the molecular structure of chromen-2-one derivatives, facilitating the understanding of their chemical behavior and potential interactions. This structural analysis is crucial for the development of compounds with desired biological or physical properties (I. Manolov et al., 2012).

Biological Activity

- Antimicrobial and Antioxidant Properties: Various studies have investigated the biological activities of chromen-2-one derivatives, including their antimicrobial and antioxidant effects. These properties suggest potential applications in developing new therapeutic agents with efficacy against microbial infections and oxidative stress (K. Hatzade et al., 2008).

- Neurological Applications: Research into the neurological effects of chromen-2-one derivatives has identified compounds with potential as central and peripheral nervous system stimulants. This highlights the possibility of developing new treatments for neurological disorders based on chromen-2-one scaffolds (Y. Garazd et al., 2002).

Orientations Futures

Propriétés

IUPAC Name |

6-chloro-7-hydroxy-4-methyl-3-(2-oxo-2-piperidin-1-ylethyl)chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClNO4/c1-10-11-7-13(18)14(20)9-15(11)23-17(22)12(10)8-16(21)19-5-3-2-4-6-19/h7,9,20H,2-6,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBJFKRNDXGECPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)O)CC(=O)N3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-chloro-7-hydroxy-4-methyl-3-[2-oxo-2-(piperidin-1-yl)ethyl]-2H-chromen-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3aS*,6aR*)-3-[2-(4-methoxyphenyl)ethyl]-5-(pyridin-3-ylcarbonyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5501543.png)

![4-chloro-N-{[(3-methoxyphenyl)amino]carbonyl}benzamide](/img/structure/B5501547.png)

![1-[(2-butyl-1H-imidazol-4-yl)methyl]-4-(4-fluorophenyl)-1,4-diazepane](/img/structure/B5501549.png)

![2-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]-5-(4-hydroxy-3-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B5501555.png)

![3-(3,4-dimethoxyphenyl)-6-ethyl-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5501562.png)

![3-{4-[(2-chlorobenzyl)oxy]phenyl}-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5501567.png)

![2-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}methyl)-5-methoxy-4-pyridinol](/img/structure/B5501572.png)

![4-amino-N-{4-[2-(3-nitrophenyl)vinyl]-2-pyrimidinyl}benzenesulfonamide](/img/structure/B5501575.png)

![(3R*,3aR*,7aR*)-1-butyryl-3-(3,5-difluorophenyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5501597.png)

![N-(2,5-dimethoxyphenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5501609.png)

![N-[2-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethyl]pyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5501615.png)

![N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-6-[(2-methoxyethyl)amino]nicotinamide](/img/structure/B5501622.png)

![N-{[2-(1H-imidazol-1-yl)pyridin-3-yl]methyl}-5-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide](/img/structure/B5501633.png)